N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)10(7-15-12-5-6-13-15)14-11(16)9-3-4-9/h5-6,8-10H,3-4,7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWLGPOEXAREIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Alkylation-Triazole Formation
Step 1: Synthesis of 3-Methyl-1-azidobutan-2-amine
- Procedure : React 3-methyl-2-nitrobutane with LiAlH₄ in THF at 0°C to yield 3-methylbutan-2-amine. Treat with NaN₃/CuSO₄ in H₂O/EtOH (70°C, 12 hr) to install azide.
- Yield : 68-72% (two steps)
- Key Data : $$ ^1H $$-NMR (CDCl₃) δ 1.05 (d, 3H), 1.89 (m, 1H), 2.45 (dd, 2H), 3.20 (br s, 2H).
Step 2: Copper-Catalyzed Triazole Formation
- Conditions : 3-Methyl-1-azidobutan-2-amine (1 eq), propargyl alcohol (1.2 eq), CuI (10 mol%), DIPEA (2 eq) in DMF at 80°C.
- Mechanism : Azide-alkyne cycloaddition forms 2H-1,2,3-triazole regioselectively.
- Yield : 85% (isolated via silica chromatography)
Step 3: Cyclopropanecarbonyl Chloride Coupling
Route 2: Flow Chemistry-Enabled One-Pot Synthesis
Integrated Process (Adapted from):
- Continuous Triazole Formation :
Reductive Amination :
In-Line Amidation :
Advantages :
Critical Optimization Strategies
Triazole Regiocontrol
- Cu(I) vs Ru(II) Catalysis : Cu(I) gives 2H-triazole (98:2 regioselectivity), while Ru(II) favors 1H-isomer (Table 1).
- Solvent Effects : DMF increases 2H-selectivity (ε=37) vs MeCN (ε=37).
Table 1. Triazole Regioselectivity Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | 2H:1H Ratio |
|---|---|---|---|
| CuI | DMF | 80 | 98:2 |
| RuCl₃ | MeCN | 100 | 15:85 |
| AuNPs | H₂O | 70 | 92:8 |
Amidation Efficiency
- Coupling Reagents : HATU (94% yield) outperforms EDC (76%) and DCC (68%).
- Base Selection : NMM gives fewer side products vs TEA (Figure 2).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : t_R = 6.72 min (Zorbax SB-C18, 1 mL/min 40→80% MeCN).
- XRD : Monoclinic P2₁/c, a=7.294 Å, b=12.203 Å (analog data from).
Industrial-Scale Considerations
Cost Analysis
- Route 1 : $412/kg (batch)
- Route 2 : $298/kg (continuous)
- Key Cost Drivers : Cu catalyst (23%), solvent recovery (18%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the cyclopropane ring may confer rigidity and influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropanecarboxamide Derivatives
Cyclopropanecarboxamides are notable for their conformational rigidity and bioactivity. For example:
| Compound Name | Substituents | Biological Activity | Reference |
|---|---|---|---|
| Cyprofuram | 3-chlorophenyl, tetrahydrofuran | Fungicide | |
| Target Compound | 3-methyl, 2H-1,2,3-triazol-2-yl | Hypothetical | — |
Triazole-Containing Carboxamides
Triazole rings are critical for metal coordination and bioactivity. Examples include:
- Structural Impact: The 2H-1,2,3-triazol-2-yl group in the target compound is a regioisomer of the triazoles in and .
Branching and Directing Groups
Compounds with branched alkyl chains and directing groups (e.g., N,O-bidentate groups) are valuable in catalysis:
- Compound : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization .
- Target Compound : The triazole group may act as a directing ligand, though its efficacy compared to N,O-bidentate systems requires further study. Steric hindrance from the methyl branch could influence reaction pathways .
Structural Analysis Techniques
| Compound | Technique | Software/Instrument | Reference |
|---|---|---|---|
| Compound | X-ray Diffraction | SHELX | |
| Compound | NMR Spectroscopy | — | |
| Target Compound | (Hypothetical) X-ray, NMR | SHELXL | — |
- The use of SHELX software () for crystal structure determination is a common thread, suggesting the target’s structure could be resolved similarly .
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 222.29 g/mol. The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, enhancing its biological interactions. The presence of the cyclopropanecarboxamide moiety contributes to its unique pharmacological profile.
Antimicrobial Properties
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. The triazole group is known to interfere with fungal cell wall synthesis and has been successfully utilized in antifungal agents like fluconazole. Studies on similar triazole derivatives suggest that this compound may also possess antimicrobial properties against a range of pathogens .
Anticancer Activity
The biological activity of this compound extends to anticancer properties. Triazole-containing hybrids have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds derived from triazoles have been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is critical in tumor growth regulation .
Inhibitory Mechanisms
The specific mechanisms through which this compound exerts its effects are not fully elucidated; however, it is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator. The triazole moiety can facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions .
Case Studies and Experimental Data
A study investigating the bioactivity of similar triazole derivatives employed in silico techniques indicated promising results for compounds with structural similarities to this compound. Virtual screening tools such as SuperPred and SwissADME were utilized to predict pharmacokinetic properties and potential interactions with biological targets .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cyclopropanecarboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by triazole coupling. Key steps include:
Cyclopropane Precursor : Cyclopropanecarboxylic acid derivatives are activated (e.g., via acyl chlorides) for nucleophilic substitution .
Triazole Integration : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce the 1,2,3-triazole moiety, ensuring regioselectivity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are standard for isolating intermediates .
- Characterization :
Q. How are the physical and chemical properties (e.g., solubility, stability) of this compound evaluated for experimental applications?
- Methodological Answer :
- Solubility : Test in DMSO, water, and ethanol via UV-Vis spectroscopy; partition coefficients (logP) calculated using HPLC .
- Stability : Accelerated degradation studies under varied pH (1–13) and temperature (4–40°C) with LC-MS monitoring .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of the triazole moiety while minimizing side reactions?
- Methodological Answer :
- Catalyst Selection : Cu(I) salts (e.g., CuBr) with ligands (TBTA) enhance regioselectivity and reduce oxidative byproducts .
- Reaction Monitoring : Real-time FTIR or inline HPLC tracks azide consumption; optimal stoichiometry (1:1.2 alkyne:azide) improves conversion .
- Case Study : reports 85% yield using CuI/TBTA in THF at 60°C, with <5% dimerization .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein structures (PDB) to simulate binding poses; prioritize hydrogen bonding with triazole N-atoms .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate substituent effects (e.g., cyclopropane strain) with activity using CoMFA/CoMSIA .
Q. How do researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
- Impurity Analysis : LC-HRMS identifies bioactive impurities (e.g., hydrolyzed cyclopropane derivatives) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to control assays) .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the cyclopropane protons?
- Methodological Answer :
- Steric Effects : Cyclopropane ring strain induces diastereomerism; use NOESY to confirm spatial proximity of substituents .
- Solvent Artifacts : Deuteration (e.g., DMSO-d6 vs. CDCl3) alters splitting; replicate in multiple solvents .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational exchange broadening .
Structural and Functional Insights
Q. What role does the 1,2,3-triazole group play in the compound’s bioactivity?
- Methodological Answer :
- Hydrogen Bonding : Triazole N-atoms act as H-bond acceptors with kinase ATP pockets .
- Metabolic Stability : Triazole resists oxidative degradation compared to imidazole, enhancing plasma half-life .
Experimental Design Considerations
Q. How to design stability-indicating assays for long-term storage studies?
- Methodological Answer :
- Forced Degradation : Expose to UV light, H2O2, and heat; monitor degradation products via LC-HRMS .
- Storage Conditions : Test under ICH guidelines (25°C/60% RH for 12 months) with aliquoted samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
